molecular formula C10H11N5OS2 B5407276 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5407276
M. Wt: 281.4 g/mol
InChI Key: KYNSXOIDPHYNCV-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features both pyrimidine and thiadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the pyrimidine and thiadiazole rings through a sulfanyl linkage, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrimidine and thiadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS2/c1-6-3-4-11-9(12-6)17-5-8(16)13-10-15-14-7(2)18-10/h3-4H,5H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSXOIDPHYNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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